molecular formula C25H25ClN2O2S B5053380 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5053380
M. Wt: 453.0 g/mol
InChI Key: NWMMUMCDRNBEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a 4-chlorophenylsulfanyl group, a benzoyl group, and a 2-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenylsulfanylbenzyl chloride. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to histamine receptors, particularly the H1 receptor, which plays a role in allergic responses. By blocking the H1 receptor, the compound can inhibit the effects of histamine, reducing symptoms of allergies and inflammation . Additionally, the compound may interact with enzymes involved in inflammatory pathways, further contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Levocetirizine: A piperazine derivative used as an antihistamine.

    Diphenhydramine: Another antihistamine with a similar mechanism of action.

    Promethazine: A phenothiazine derivative with antihistamine properties.

Uniqueness

1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorophenylsulfanyl group and the 2-methoxyphenyl group enhances its binding affinity to histamine receptors and its anti-inflammatory effects compared to other similar compounds .

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2S/c1-30-24-5-3-2-4-23(24)27-14-16-28(17-15-27)25(29)20-8-6-19(7-9-20)18-31-22-12-10-21(26)11-13-22/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMMUMCDRNBEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.